Carbic anhydride, also known as cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, is a solid, cycloaliphatic anhydride used as a high-performance monomer and curing agent. It is primarily specified for epoxy resin formulations and polyimide synthesis where exceptional thermal stability and mechanical properties are required. [1] Its key structural features—a strained bicyclic aliphatic ring and a reactive carbon-carbon double bond—differentiate its performance from more common aromatic or linear anhydrides, making it a critical component for applications in advanced composites, electronics, and structural adhesives. [2]
Substituting Carbic Anhydride with more common hardeners like Methyltetrahydrophthalic Anhydride (MTHPA) or Phthalic Anhydride is a frequent cause of performance failure in high-specification applications. The unique, rigid, and strained bicyclic structure of Carbic Anhydride is fundamental to creating a polymer network with a high glass transition temperature (Tg) and superior thermomechanical stability. [1] Simpler cycloaliphatic anhydrides like MTHPA lack this specific strained geometry, resulting in significantly lower Tg. Aromatic anhydrides, while rigid, create a different network architecture that can lead to increased brittleness. Furthermore, the unsaturation in Carbic Anhydride offers a reactive site for secondary cross-linking or functionalization, a feature absent in saturated analogs like hydrogenated nadic anhydrides, making them unsuitable for dual-cure systems. [2]
When used to cure a standard DGEBA epoxy resin, Nadic Methyl Anhydride (NMA), a liquid derivative and close structural analog of Carbic Anhydride, produces a thermoset with a maximum glass transition temperature (Tg) of 165 °C. This is a 40 °C improvement over the same epoxy system cured with the more common and flexible cycloaliphatic alternative, Methyltetrahydrophthalic Anhydride (MTHPA), which only reaches a Tg of 125 °C. [REFS-1, REFS-2]
| Evidence Dimension | Maximum Glass Transition Temperature (Tg) of Cured DGEBA Epoxy |
| Target Compound Data | 165 °C (for Nadic Methyl Anhydride, a close analog) |
| Comparator Or Baseline | Methyltetrahydrophthalic Anhydride (MTHPA): 125 °C |
| Quantified Difference | +40 °C (+32%) improvement in thermal operating limit |
| Conditions | Curing of standard liquid epoxy resin (DGEBA) with full post-cure to ensure maximum Tg development. |
This superior Tg is a primary justification for selecting Carbic Anhydride-based hardeners for manufacturing components that must maintain mechanical integrity at elevated operating temperatures.
In a direct comparison of cure kinetics at 200 °C, a cycloaliphatic epoxy resin system (structurally representative of Carbic Anhydride-cured systems) exhibited a gel time of approximately 20 seconds. This is a significantly longer processing window compared to a highly reactive epoxy-novolac system cured with the same anhydride, which gelled in just 14 seconds under identical conditions. [1]
| Evidence Dimension | Isothermal Gel Time |
| Target Compound Data | ~20 seconds (for a representative cycloaliphatic epoxy/MNA system) |
| Comparator Or Baseline | Epoxy-Novolac / MNA System: ~14 seconds |
| Quantified Difference | ~43% longer gel time |
| Conditions | Isothermal rheology at 200 °C, using Methyl Nadic Anhydride (MNA) as the hardener. |
This slower, more controllable reactivity is critical for manufacturing processes like filament winding or resin transfer molding of large, complex parts, where a longer pot life prevents premature gelation and ensures complete resin impregnation.
Polyimides synthesized from rigid alicyclic dianhydrides, such as those based on the bicyclo[2.2.2]octene structure (a close structural relative of Carbic Anhydride's bicyclo[2.2.1]heptene core), demonstrate exceptional thermal stability. These polymers exhibit decomposition temperatures (Td) above 400 °C and glass transition temperatures (Tg) ranging from 272 °C to 355 °C. [1] This level of performance is not achievable with less rigid or non-aromatic precursors, establishing the critical role of the bicyclic structure for extreme temperature applications.
| Evidence Dimension | Thermal Stability (5% Weight Loss) and Tg of Derived Polyimides |
| Target Compound Data | Td > 400 °C; Tg = 272-355 °C (for polyimides from a closely related alicyclic dianhydride) |
| Comparator Or Baseline | General-purpose polymers which degrade at significantly lower temperatures. |
| Quantified Difference | Enables functionality at temperatures far exceeding the limits of standard engineering plastics. |
| Conditions | Polyimides synthesized via high-temperature polycondensation from rigid, ortho-substituted diamines and a bicyclo[2.2.2]octene-based dianhydride. |
For procurement of monomers for high-performance polyimide films, fibers, and matrices, the inherent thermal stability of the Carbic Anhydride backbone is a non-negotiable prerequisite for meeting application specifications in aerospace and electronics.
For manufacturing fiber-reinforced composites, potting compounds, and encapsulants that must operate reliably above 150 °C. The high glass transition temperature (Tg) imparted by Carbic Anhydride ensures that the cured material retains its modulus and dimensional stability under thermal load, preventing component failure. [1]
In processes requiring a long resin pot life to ensure complete wet-out of fibers and avoid defects in large structures, such as filament-wound pipes, pressure vessels, and wind turbine blades. The controlled, less aggressive curing kinetics of Carbic Anhydride provide a wider processing window compared to more reactive hardeners. [2]
As a key building block for specialty polyimides used in applications demanding extreme thermal and oxidative stability, such as flexible electronics, high-temperature wire insulation, and aerospace components. The rigid bicyclic structure is essential for achieving the required high thermal decomposition and glass transition temperatures. [3]
Corrosive;Irritant;Health Hazard